molecular formula C27H32N6O B2698747 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1185121-20-3

3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Cat. No.: B2698747
CAS No.: 1185121-20-3
M. Wt: 456.594
InChI Key: VLOBVGIHRBZIJA-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoxaline derivative featuring a piperidine substituent at the 4-position of the triazole ring and an N-{[4-(propan-2-yl)phenyl]methyl}propanamide side chain.

Properties

IUPAC Name

3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-19(2)21-12-10-20(11-13-21)18-28-25(34)15-14-24-30-31-27-26(32-16-6-3-7-17-32)29-22-8-4-5-9-23(22)33(24)27/h4-5,8-13,19H,3,6-7,14-18H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOBVGIHRBZIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Synthesis of the triazole ring: This step involves the cyclization of a thiosemicarbazide with an appropriate aldehyde or ketone.

    Thioacetylation: The triazole-thio compound is then reacted with an acetylating agent to introduce the thioacetyl group.

    Coupling with ethyl 4-aminobenzoate: The final step involves coupling the thioacetylated triazole-oxadiazole compound with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate can undergo various types of chemical reactions:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or different esters.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its bioactive properties. It has shown promise in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with triazole and quinoxaline moieties possess significant antimicrobial activity against various bacteria and fungi. The mechanism may involve the inhibition of critical enzymes necessary for pathogen survival .
  • Antitumor Properties : Research has highlighted the potential antitumor effects of similar triazoloquinoxaline derivatives. The ability to inhibit cancer cell proliferation suggests that this compound could be explored further for anticancer drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Its proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in pathogens, thereby disrupting their proliferation .
  • Targeting Protein Kinases : Similar compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various triazoloquinoxaline derivatives, including the compound . Results demonstrated that these compounds effectively inhibited the growth of several bacterial strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives related to this compound were tested against human cancer cell lines (HCT-116 and MCF-7). Several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential for further development as anticancer therapies .

Mechanism of Action

The mechanism of action of 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or activating their function. The presence of the oxadiazole and triazole rings suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several triazole- and piperidine-containing derivatives. Below is a comparative analysis based on available evidence:

Compound Name Molecular Formula Molecular Weight Yield Melting Point Key Functional Groups
Target Compound C29H32N6O 504.62 g/mol N/A N/A Triazoloquinoxaline, piperidine, propanamide, isopropylbenzyl
2-(5-(1-Phenylcarbamoylpiperidine-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-2-methylphenylpropanamide (7d) C26H32N6O2S 492.23 g/mol 94% 163–165°C Triazole-thioether, piperidine-carboxamide, propanamide, methylphenyl
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide C23H19N5OS2 445.56 g/mol N/A N/A Benzothiazole, triazolopyridine, propanamide, sulfanyl linker
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide C27H20ClN5OS3 570.12 g/mol N/A N/A Chlorophenyl, thiazolotriazole, benzothiazole, propanamide

Functional Group Impact on Properties

  • Triazole Core: The triazole ring in the target compound and analogues like 7d is critical for hydrogen bonding and π-π stacking interactions with biological targets. However, substitution patterns (e.g., thioether in 7d vs. quinoxaline in the target compound) alter electronic properties and solubility .
  • Piperidine vs.
  • Propanamide Side Chain: The propanamide moiety is conserved across analogues, suggesting its role as a hydrogen-bond donor/acceptor. Modifications (e.g., isopropylbenzyl in the target compound vs. methylphenyl in 7d) influence steric bulk and target selectivity .

Research Findings and Trends

Pharmacokinetic Considerations

  • Lipophilicity : The piperidine group in the target compound likely improves membrane permeability compared to polar benzothiazole derivatives .
  • Metabolic Stability : Thioether linkages (as in 7d) may reduce oxidative metabolism, whereas sulfanyl groups () could increase susceptibility to glutathione conjugation .

Biological Activity

The compound 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide , also referred to as a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a triazoloquinoxaline core and piperidine moiety. Its molecular formula is C20H25N5C_{20}H_{25}N_5 with a molecular weight of approximately 351.45 g/mol. The compound exhibits several physicochemical properties that contribute to its biological activity, including moderate lipophilicity (LogP ~ 2.5) and suitable solubility profiles for biological assays.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Several derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown promising anticancer properties. For instance, compounds derived from this scaffold demonstrated significant cytotoxic effects against melanoma cell lines (A375), with some exhibiting EC50 values in the low micromolar range (e.g., 365 nM) .
  • Anticonvulsant Properties : Research indicates that certain derivatives possess anticonvulsant activity. In studies involving metrazol-induced convulsions in animal models, some compounds showed effective seizure suppression compared to standard anticonvulsants .
  • p38 MAPK Inhibition : The compound has also been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and various diseases such as chronic obstructive pulmonary disease (COPD) and asthma . This suggests therapeutic applications in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeAssay/Model UsedKey Findings
AnticancerA375 melanoma cell lineEC50 ~ 365 nM for certain derivatives
AnticonvulsantMetrazol-induced convulsions modelSignificant seizure suppression observed
p38 MAPK InhibitionIn vitro assaysEffective inhibition of cytokine production

Detailed Research Findings

  • Cytotoxicity Studies : In a study evaluating a series of quinoxaline derivatives against various cancer cell lines, compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline structure exhibited notable cytotoxicity against melanoma and breast cancer cells . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their potency.
  • Mechanistic Insights : The anticancer mechanisms were further investigated through apoptosis assays and cell cycle analysis. Compounds were found to induce apoptosis via upregulation of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Inflammatory Disease Models : In models simulating inflammatory diseases, compounds demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-8, indicating potential use in treating conditions like asthma and COPD .

Q & A

Q. Table 1: Purification Methods and Yields for Analogous Compounds

IntermediatePurification StepsYield
Piperazine derivativeNormal-phase → Amine-phase chromatography41–44%

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Critical for confirming regiochemistry and substituent positions. For example, aromatic protons in similar triazoloquinoxalines resonate at δ 7.0–9.5 ppm, with coupling constants (e.g., J = 8.4–9.0 Hz) distinguishing adjacent protons . Piperidinyl protons appear as broad singlets (δ 2.4–3.1 ppm) .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns, especially for halogenated or trifluoromethyl groups.
  • HPLC-PDA : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Density functional theory (DFT) can model reaction pathways, such as nucleophilic attacks on the triazoloquinoxaline core. For example, calculate activation energies for piperidine substitution at the 4-position of the triazole ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like DMF may stabilize transition states in SNAr reactions .
  • AI-Driven Platforms : Tools like COMSOL Multiphysics integrated with AI can optimize reaction parameters (e.g., temperature, solvent ratios) by analyzing historical data from analogous syntheses .

Advanced: How to resolve conflicting data on this compound’s biological activity across studies?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC50) to rule out assay-specific artifacts .
  • Meta-Analysis : Apply statistical frameworks to compare datasets. For example, use Cohen’s d to quantify effect size discrepancies and identify outliers .
  • Controlled Replication : Standardize variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time to reduce inter-lab variability .

Q. Table 2: Common Sources of Data Contradiction

FactorMitigation Strategy
Solvent impuritiesUse HPLC-grade solvents; confirm by Karl Fischer titration
Biological model variabilityUse isogenic cell lines and validate with CRISPR controls

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders by using fume hoods .
  • Waste Disposal : Quench reactive intermediates (e.g., amide couplings) with 10% aqueous citric acid before disposal .
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the triazoloquinoxaline (e.g., electron-withdrawing groups at C4) and the propanamide side chain (e.g., alkyl vs. aryl groups) .
  • High-Throughput Screening (HTS) : Use 96-well plates to test 100+ analogs against target proteins. Normalize data to Z’-factor ≥0.5 for reliability .
  • Data Integration : Combine SAR data with molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with the quinoxaline N-atom) .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., silica gel) to stabilize reactive intermediates like acyl chlorides .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization reactions) to improve heat dissipation and scalability .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading, and reaction time. For example, a 3^3 design can identify interactions between variables .

Basic: How to validate the purity of this compound for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 10–90% acetonitrile in water (0.1% TFA) over 20 minutes. Purity ≥95% is acceptable for most assays .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis during storage .

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